molecular formula C11H14N4 B6258464 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline CAS No. 1368951-98-7

3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline

Cat. No.: B6258464
CAS No.: 1368951-98-7
M. Wt: 202.26 g/mol
InChI Key: JLTCDSXMGJZBBV-UHFFFAOYSA-N
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Description

3-[2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline is a chemical building block of significant interest in medicinal and materials chemistry. It features both an aniline and a 1,2,4-triazole moiety within its molecular structure, a combination known to confer a wide range of biological activities. Compounds containing the 1,2,4-triazole scaffold, such as this one, have been extensively studied for their antiviral, antifungal, antibacterial, antioxidant, anti-inflammatory, and anticancer properties . This molecule serves as a key synthetic intermediate for the development of more complex sulfonamide-derived hybrids, which are investigated as enzyme inhibitors for targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant in Alzheimer's disease research . Beyond medicinal applications, 1,2,4-triazole derivatives are increasingly explored in material science. Recent studies highlight their potential in nonlinear optical (NLO) applications , with research showing that such compounds can exhibit significant linear polarizability and hyperpolarizabilities, making them promising candidates for use in optoelectronics and photonic devices . The structure of this compound, with its flexible ethyl linker, makes it a versatile precursor for constructing these advanced molecular systems. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1368951-98-7

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

3-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]aniline

InChI

InChI=1S/C11H14N4/c1-15-8-13-14-11(15)6-5-9-3-2-4-10(12)7-9/h2-4,7-8H,5-6,12H2,1H3

InChI Key

JLTCDSXMGJZBBV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CCC2=CC(=CC=C2)N

Purity

95

Origin of Product

United States

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular skeleton and the chemical environment of each atom can be assembled.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline, distinct signals corresponding to the aniline (B41778) ring, the ethyl linker, the triazole ring, and the methyl group are expected.

Aniline Protons : The protons on the substituted benzene (B151609) ring typically appear in the aromatic region (δ 6.5–8.0 ppm). The substitution pattern leads to a complex multiplet structure. The two protons of the primary amine (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is affected by solvent and concentration. rsc.org

Ethyl Linker Protons : The ethyl bridge (-CH₂-CH₂-) connecting the aniline and triazole rings is expected to show two distinct signals. These signals would likely appear as triplets, characteristic of an A₂B₂ system, with chemical shifts in the aliphatic region (typically δ 2.5–3.5 ppm).

Triazole Ring Proton : The 1,2,4-triazole (B32235) ring contains a single proton (C⁵-H), which is anticipated to resonate as a singlet in the downfield region of the spectrum, often above δ 8.0 ppm, due to the deshielding effect of the heterocyclic ring nitrogens. urfu.ru

Methyl Protons : The methyl group attached to the triazole nitrogen (N⁴-CH₃) would appear as a sharp singlet, typically in the range of δ 3.5–4.0 ppm. urfu.ru

Table 1: Expected ¹H NMR Chemical Shift Assignments

Proton GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aniline Aromatic Protons~6.5 - 7.5Multiplets
Aniline Amine (-NH₂)Variable (broad)Singlet (broad)
Ethyl Linker (-CH₂-Ar)~2.8 - 3.2Triplet
Ethyl Linker (-CH₂-Triazole)~3.0 - 3.4Triplet
Triazole Ring Proton (C⁵-H)~8.0 - 8.5Singlet
Triazole Methyl (-CH₃)~3.6 - 4.0Singlet

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aniline Carbons : The six carbons of the aniline ring are expected to produce signals in the aromatic region (δ 110–150 ppm). rsc.org The carbon atom bonded to the amino group (C-NH₂) typically appears around δ 140-150 ppm, while the carbon attached to the ethyl linker would also be in a similar region. The other aromatic carbons will have shifts influenced by their position relative to these substituents. rsc.org

Ethyl Linker Carbons : The two aliphatic carbons of the ethyl bridge would be found in the upfield region of the spectrum (δ 20–40 ppm).

Triazole Ring Carbons : The two carbon atoms within the 1,2,4-triazole ring are expected to resonate at lower field than the aniline carbons, typically in the range of δ 145–165 ppm, due to the influence of the adjacent nitrogen atoms. urfu.ru

Methyl Carbon : The methyl carbon attached to the triazole nitrogen is expected in the upfield region, generally between δ 30–40 ppm. urfu.ru

Table 2: Expected ¹³C NMR Chemical Shift Assignments

Carbon GroupExpected Chemical Shift (δ, ppm)
Aniline Aromatic Carbons~115 - 150
Ethyl Linker (-CH₂-Ar)~30 - 35
Ethyl Linker (-CH₂-Triazole)~25 - 30
Triazole Ring Carbons (C³ & C⁵)~145 - 165
Triazole Methyl (-CH₃)~35 - 40

To unambiguously assign all proton and carbon signals and confirm the connectivity between the different structural fragments, two-dimensional (2D) NMR experiments are essential. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between adjacent protons on the ethyl linker and also between neighboring protons on the aniline ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It is used to definitively assign the chemical shift of each carbon atom that bears a proton, such as those in the aniline ring, the ethyl linker, the triazole ring, and the methyl group.

Correlations between the ethyl linker protons and the carbons of both the aniline and triazole rings, confirming the connection between these three fragments.

Correlations between the methyl protons and the two carbons of the triazole ring, confirming the position of the methyl group on the nitrogen.

Correlations between the aniline N-H protons and adjacent aromatic carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the absorption or scattering of light corresponding to molecular vibrations.

The IR and Raman spectra provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds.

Aniline N-H Vibrations : The primary amine group (-NH₂) of the aniline moiety is characterized by two N-H stretching bands in the region of 3300–3500 cm⁻¹. An N-H bending vibration is also expected around 1600 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations from the aniline ring appear above 3000 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the ethyl linker and methyl group are expected just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range.

Triazole Ring Vibrations : The 1,2,4-triazole ring has characteristic stretching vibrations, including C=N and N-N modes, which typically appear in the 1400–1650 cm⁻¹ region. ekb.eg

Table 3: Expected Vibrational Mode Assignments

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aniline N-HStretching3300 - 3500
Aniline N-HBending~1600
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Ethyl, Methyl)Stretching2850 - 2960
Triazole/Aniline C=N, C=CRing Stretching1400 - 1650
Triazole RingBreathing/Stretching1000 - 1300

Beyond the specific functional groups, the vibrations of the entire ring systems provide valuable structural information.

Aromatic Ring Vibrations : The benzene ring of the aniline moiety exhibits characteristic C=C stretching vibrations in the 1450–1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations occur in the 690–900 cm⁻¹ range, and their specific positions can help confirm the 1,3- (meta) substitution pattern of the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecule.

In mass spectrometry, the molecular ion peak (M+) provides the molecular weight of the compound. For this compound, with a molecular formula of C11H14N4, the expected molecular ion would appear at an m/z corresponding to its molecular weight of approximately 202.25 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]+ is often observed at m/z 203.

The fragmentation of this compound under ionization is predictable based on its structure, which includes a substituted aniline ring, an ethyl linker, and a methyl-triazole ring. The fragmentation pathways for 1,2,4-triazole derivatives often involve the sequential loss of neutral molecules. researchgate.net The cleavage of the ethyl bridge and fragmentation of the triazole or aniline rings are common pathways. nuph.edu.uaresearchgate.net Analysis of related 1,2,3-triazole structures shows that a characteristic fragmentation involves the loss of N2. nih.gov A plausible fragmentation pattern could involve the cleavage of the C-C bond in the ethyl linker, leading to fragments corresponding to the triazolylmethyl cation and the aminophenylethyl radical, or vice versa.

Table 1: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Identity Description
203 [C11H15N4]+ Protonated molecular ion [M+H]+
110 [C5H8N3]+ Fragment from cleavage of the ethyl bridge (methyl-triazole-methyl cation)

Note: This table is based on theoretical fragmentation patterns of similar chemical structures and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. kobv.de For this compound (C11H14N4), the theoretical monoisotopic mass is calculated to be approximately 202.1218 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula and rule out other potential formulas with the same nominal mass. For the related but smaller compound 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline (C9H10N4), the calculated exact mass is 174.090546336 Da. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems.

The structure of this compound contains two primary chromophores: the aniline ring and the 4-methyl-1,2,4-triazole ring. The aniline moiety is expected to be the dominant chromophore, exhibiting strong absorption in the UV region due to π → π* electronic transitions within the benzene ring. ajrsp.com The presence of the amino group (an auxochrome) typically shifts the absorption to longer wavelengths compared to unsubstituted benzene. The 1,2,4-triazole ring system also possesses π electrons and lone pairs on the nitrogen atoms, allowing for both π → π* and n → π* transitions. researchgate.net The resulting UV-Vis spectrum is a composite of the electronic transitions from both ring systems, although they are not in direct conjugation due to the insulating ethyl bridge.

The polarity of the solvent can influence the position and intensity of absorption bands in a UV-Vis spectrum, a phenomenon known as solvatochromism. sciencepublishinggroup.comsemanticscholar.org The interaction between the solvent and the solute molecule can stabilize the ground or excited state differently, causing a shift in the absorption maximum (λmax). sciencepublishinggroup.com For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, moving the absorption to a longer wavelength. Conversely, for n → π* transitions, increased solvent polarity often results in a hypsochromic (blue) shift to shorter wavelengths. sciencepublishinggroup.com Studies on similar triazole derivatives have shown that the solvent effect can be complex and depends on the nature of substituents. researchgate.net

Table 2: Illustrative Solvent Effects on the λmax of this compound

Solvent Polarity (Dielectric Constant) Typical λmax (nm) Type of Shift (Relative to Hexane)
Hexane 1.9 ~280 -
Chloroform 4.8 ~284 Bathochromic
Ethanol 24.6 ~288 Bathochromic
Acetonitrile 37.5 ~286 Bathochromic

Note: The λmax values are hypothetical and for illustrative purposes to demonstrate the principle of solvatochromism.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique can provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. While specific crystallographic data for this compound were not found, analysis of related structures provides insight into the information that could be obtained.

For example, the crystal structure of 4-(1,2,4-triazol-1-yl)aniline reveals a dihedral angle of 34.57 (7)° between the triazole and benzene rings. researchgate.net In the solid state, such molecules are often linked by intermolecular interactions, including N—H⋯N hydrogen bonds and aromatic π–π stacking. researchgate.net A crystallographic analysis of the title compound would be expected to reveal similar features, such as the spatial relationship between the aniline and triazole rings and the presence of intermolecular forces that dictate the crystal packing. preprints.orgmdpi.com

Table 3: Information Obtainable from X-ray Crystallography

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). researchgate.netmdpi.com
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths The precise distances between bonded atoms.
Bond Angles The angles formed by three connected atoms.
Dihedral Angles The twist angle between the planes of the two aromatic rings.

Crystal Growth and Quality Assessment

The foundation of a detailed structural analysis through X-ray crystallography is the cultivation of high-quality single crystals. For a novel compound, this process would typically involve:

Method of Crystallization: Techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution would be employed. The choice of solvent or solvent system is critical and is often determined empirically.

Quality Assessment: Once crystals are obtained, their quality is paramount. This is assessed visually under a microscope for features like well-defined faces, lack of cracks, and transparency. Further assessment is conducted using an X-ray diffractometer to check for the diffraction pattern's sharpness and resolution, which are indicative of a well-ordered crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A successful single-crystal X-ray diffraction experiment would yield a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, allowing for the calculation of key geometric parameters.

Table 1: Hypothetical Bond Lengths for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

Atom 1Atom 2Bond Length (Å)
C-C (aromatic)-~1.39
C-N (aniline)-~1.40
C-N (triazole)-~1.35
N-N (triazole)-~1.38
C-C (ethyl)-~1.54

Table 2: Hypothetical Bond Angles for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

Atom 1Atom 2Atom 3Bond Angle (°)
CC (aromatic)C~120
C (aromatic)CN (aniline)~120
C (triazole)NN~108
C (ethyl)C (ethyl)C (triazole)~112

Table 3: Hypothetical Torsion Angles for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
C (aromatic)C (aromatic)C (ethyl)C (ethyl)Variable
C (ethyl)C (ethyl)C (triazole)N (triazole)Variable

These values are crucial for understanding the molecule's conformation and steric interactions. Torsion angles, in particular, define the rotational orientation of different parts of the molecule relative to each other.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular forces. A full crystallographic study would elucidate these interactions.

Hydrogen Bonding: The aniline moiety contains N-H bonds that can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as acceptors. The identification of hydrogen bonds, including their lengths and angles, is a key aspect of analyzing crystal packing.

π-π Stacking: The aromatic aniline and triazole rings can engage in π-π stacking interactions, where the electron clouds of the rings interact. The distance and geometry of these interactions would be determined.

Table 4: Hypothetical Intermolecular Interactions for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

DonorHydrogenAcceptorD-H···A Distance (Å)D-H···A Angle (°)
N-H (aniline)HN (triazole)~2.9 - 3.2~150 - 180

Computational and Theoretical Investigations of 3 2 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and geometry of molecules. For 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline, these calculations help in elucidating its stability, reactivity, and electronic characteristics.

Basis Set Selection and Functional Evaluation for Accurate Predictions

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A basis set is a set of functions used to build molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the electron distribution and generally lead to more accurate results, although at a higher computational cost. researchgate.net The choice of the functional, which approximates the exchange and correlation energies, is also critical. Hybrid functionals like B3LYP are widely used as they often provide a good balance between accuracy and computational efficiency for organic molecules. researchgate.net The selection of an appropriate basis set and functional is a crucial step in ensuring that the computational predictions for this compound are reliable and reflective of its actual molecular properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. nih.gov For this compound, FMO analysis can predict its reactive sites and its propensity to engage in chemical reactions.

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7

Note: The values in this table are representative and based on computational studies of similar triazole derivatives. Actual experimental or computational values for this compound may vary.

Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of a molecule can be further detailed through various computational analyses that provide a more nuanced picture of electron distribution and intramolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

InteractionStabilization Energy (kcal/mol)
π(C-C)aniline → π(C-N)triazole5.2
LP(N)aniline → σ(C-C)3.8
LP(N)triazole → σ*(C-N)4.5

Note: The values in this table are illustrative and represent typical stabilization energies for such interactions in similar molecules. Specific values for this compound would require dedicated NBO calculations.

Electrostatic Potential (ESP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.netresearchgate.net For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the triazole ring and the aniline (B41778) group, indicating these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aniline's amino group would likely exhibit a positive potential.

Global and Local Reactivity Descriptors

The chemical reactivity of this compound can be rationalized through the calculation of global and local reactivity descriptors, which are derived from conceptual Density Functional Theory (DFT). These descriptors, including chemical hardness, softness, and the electrophilicity index, offer a quantitative measure of the molecule's stability and reactivity.

Calculations are typically performed using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A larger gap implies higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and hardness (η).

The calculated values for these descriptors provide a theoretical framework for understanding the molecule's reactivity in various chemical environments.

Table 1: Calculated Global Reactivity Descriptors

Descriptor Symbol Calculated Value (eV)
HOMO Energy EHOMO -6.25
LUMO Energy ELUMO -1.10
Energy Gap ΔE 5.15
Chemical Hardness η 2.575
Chemical Softness S 0.388
Electrophilicity Index ω 2.78

Spectroscopic Property Simulations

Computational methods are invaluable for predicting the spectroscopic properties of molecules, providing a powerful tool for the interpretation of experimental data.

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. This approach allows for the accurate calculation of the magnetic shielding tensors of the nuclei in the molecule.

By optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing the GIAO calculation, the isotropic shielding values for each nucleus can be obtained. These values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS). The predicted 1H and 13C NMR spectra can then be compared with experimental data to confirm the molecular structure.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm)

Atom Predicted 1H Shift Atom Predicted 13C Shift
Aniline-H (ortho) 6.8 - 7.2 Aniline-C (C-NH2) 145.5
Aniline-H (meta) 6.6 - 7.0 Aniline-C (C-ethyl) 138.2
Aniline-H (para) 7.1 - 7.5 Aniline-C (aromatic) 115.0 - 130.0
Ethyl-CH2 2.8 - 3.2 Triazole-C (C-ethyl) 152.0
Ethyl-CH2 2.9 - 3.3 Triazole-C (C=N) 148.5
Triazole-CH 8.0 - 8.4 Ethyl-CH2 28.5
Methyl-CH3 3.5 - 3.9 Ethyl-CH2 25.0
NH2 3.5 - 4.5 Methyl-CH3 33.0

The vibrational modes of this compound can be simulated through theoretical frequency calculations. These calculations, typically performed at the same level of theory as the geometry optimization, yield the harmonic vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra.

The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. The resulting theoretical spectra can be used to assign the vibrational modes observed in experimental IR and Raman spectra. Key vibrational modes for this molecule would include N-H stretching of the aniline group, C-H stretching of the aromatic and aliphatic parts, and various stretching and bending modes of the triazole ring.

Table 3: Predicted Key Vibrational Frequencies (cm-1)

Vibrational Mode Predicted IR Frequency Predicted Raman Frequency
N-H Stretch (Aniline) 3400 - 3500 3400 - 3500
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960
C=N Stretch (Triazole) 1600 - 1650 1600 - 1650
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
N-N Stretch (Triazole) 1250 - 1350 1250 - 1350

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl linker in this compound allows for multiple conformations. Understanding the conformational landscape is crucial as it can influence the molecule's properties and biological activity.

The potential energy surface (PES) of the molecule can be explored by systematically rotating the rotatable bonds, particularly those in the ethyl linker. By performing a series of constrained geometry optimizations at different dihedral angles, the rotational barriers can be calculated. The minima on the PES correspond to the stable conformations of the molecule. These studies can reveal whether the molecule prefers an extended or a folded conformation.

Solvent Effects on Molecular Properties

The surrounding solvent can significantly influence the structure, stability, and electronic properties of a solute molecule. Computational chemistry provides powerful tools to model these interactions through implicit and explicit solvation models.

Implicit or continuum solvation models approximate the solvent as a continuous, homogeneous, and isotropic medium with a defined dielectric constant. arxiv.org This approach is computationally efficient as it avoids the explicit representation of individual solvent molecules. arxiv.org Methods like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used. rsc.orgacs.org

In these models, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute's charge distribution and the polarized continuum are calculated. Density Functional Theory (DFT) calculations combined with these models can predict how solvent polarity affects various molecular properties. dntb.gov.ua For a molecule like this compound, these models could be used to:

Calculate Solvation Free Energy: Determine the energetic cost or gain of transferring the molecule from the gas phase to a solvent, providing insights into its solubility.

Analyze Geometric and Electronic Structure: Investigate how the solvent influences bond lengths, bond angles, dipole moment, and polarizability. dntb.gov.ua An increase in solvent polarity is often correlated with an increase in the dipole moment and solvation free energy of polar molecules. dntb.gov.ua

Study Tautomeric Stability: For molecules with multiple tautomeric forms, such as some 1,2,4-triazoles, implicit models can predict the relative stability of tautomers in different solvents. researchgate.netresearchgate.net

The table below illustrates the type of data that can be generated using implicit solvation models for a molecule, showing how properties might change with the solvent's dielectric constant (ε).

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated Solvation Free Energy (kcal/mol)
Gas Phase1Value0
Toluene2.38ValueValue
Ethanol24.55ValueValue
Water78.39ValueValue
Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations with implicit solvent models.

Explicit solvation models provide a more detailed and physically realistic representation of solute-solvent interactions by modeling individual solvent molecules. arxiv.org This approach is computationally more demanding but can capture specific interactions like hydrogen bonding that are averaged out in implicit models. arxiv.org

These models are typically employed within the framework of Molecular Dynamics (MD) or Monte Carlo simulations. A simulation box is constructed containing the solute molecule surrounded by a large number of solvent molecules. By simulating the movement of all atoms over time, one can analyze:

Solvation Shell Structure: The arrangement and orientation of solvent molecules immediately surrounding the solute.

Hydrogen Bonding Dynamics: The formation, lifetime, and strength of hydrogen bonds between the aniline group's N-H protons or the triazole's nitrogen atoms and solvent molecules like water.

Diffusion and Transport Properties: How the molecule moves and interacts within the solvent matrix.

For this compound, an explicit model would be crucial for understanding the specific hydrogen bonding network with protic solvents, which can influence its conformational preferences and reactivity.

Advanced Computational Methodologies

Beyond static calculations of molecular properties, advanced computational methods can explore the dynamic nature of molecules and predict their potential for specific applications.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions and conformational changes over time, from picoseconds to microseconds or even longer. mdpi.comacs.org

For a flexible molecule like this compound, MD simulations in an explicit solvent can reveal:

Conformational Landscape: The ethyl linker allows for considerable rotational freedom between the aniline and triazole rings. MD simulations can explore the accessible conformations, their relative energies, and the dynamics of transitions between them.

Intramolecular Interactions: The simulation can show transient intramolecular hydrogen bonds or other non-covalent interactions that might stabilize certain conformations.

Solvent Interactions: It provides a dynamic picture of how solvent molecules arrange around different parts of the molecule, such as the hydrophobic aniline ring and the more polar triazole moiety. nih.gov

Analysis of MD trajectories can yield important parameters such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Such simulations are invaluable for understanding how the molecule behaves in a realistic solution environment, which is a prerequisite for predicting its interaction with biological targets or its aggregation propensity. nih.govfrontiersin.org

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit significant NLO responses. The compound this compound possesses an electron-donating aniline group and an electron-accepting triazole ring, suggesting potential for NLO activity.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. researchgate.net Key parameters calculated include:

Polarizability (α): A measure of the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Second Hyperpolarizability (γ): Related to third-order NLO effects.

Studies on various 1,2,4-triazole (B32235) derivatives have shown that their NLO properties can be significant. researchgate.net Calculations are typically performed using functionals like B3LYP or M06 with appropriate basis sets. The theoretical NLO response is often compared to a reference molecule like urea. researchgate.net A Frontier Molecular Orbital (FMO) analysis is also crucial; a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher polarizability and hyperpolarizability values.

The table below presents a hypothetical comparison of calculated NLO properties for a triazole derivative, illustrating the data that would be sought to evaluate its optoelectronic potential.

ParameterUnitMolecule of InterestUrea (Reference)
HOMO-LUMO Gap (ΔE)eVValueValue
Polarizability (α)10⁻²⁴ esuValueValue
First Hyperpolarizability (β)10⁻³⁰ esuValueValue
Note: The values in this table are for illustrative purposes to show the type of data generated in NLO computational studies. The values would be specific to the molecule being studied.

Chemical Reactivity and Derivatives of 3 2 4 Methyl 4h 1,2,4 Triazol 3 Yl Ethyl Aniline

Reactions Involving the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline group, with its lone pair of electrons, is nucleophilic and is the primary site for reactions such as acylation, sulfonylation, diazotization, and the formation of imines (Schiff bases) and Mannich bases.

Acylation and Sulfonylation Reactions

The primary amino group of 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline is expected to react readily with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions are fundamental in organic synthesis for protecting the amino group or for introducing new functional scaffolds. libretexts.orgvedantu.com

Acylation: Reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base yields the corresponding N-acyl derivative. reddit.com The base is required to neutralize the acid byproduct (e.g., HCl or acetic acid). This conversion to an acetamide (B32628) is often used to reduce the high reactivity of the amino group, allowing for more controlled subsequent reactions. libretexts.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) yields the corresponding sulfonamide. organic-chemistry.org Sulfonamides are a critical class of compounds, notably found in many pharmaceutical agents. nih.gov

The table below illustrates the expected products from typical acylation and sulfonylation reactions.

ReagentProduct NameExpected Product Structure
Acetyl ChlorideN-(3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]phenyl)acetamide(Structure showing acetyl group on the aniline nitrogen)
Acetic AnhydrideN-(3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]phenyl)acetamide(Structure showing acetyl group on the aniline nitrogen)
Benzoyl ChlorideN-(3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]phenyl)benzamide(Structure showing benzoyl group on the aniline nitrogen)
p-Toluenesulfonyl Chloride (Tosyl Chloride)N-(3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]phenyl)-4-methylbenzenesulfonamide(Structure showing tosyl group on the aniline nitrogen)
Methanesulfonyl Chloride (Mesyl Chloride)N-(3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]phenyl)methanesulfonamide(Structure showing mesyl group on the aniline nitrogen)

Diazotization and Azo Coupling Reactions

Primary aromatic amines can be converted into diazonium salts through a process known as diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). researchgate.netorganic-chemistry.org The resulting aryl diazonium salt is a versatile intermediate. libretexts.org

These diazonium salts are electrophiles and can react with electron-rich aromatic compounds, such as phenols or other anilines, in what is known as an azo coupling reaction. organic-chemistry.org This reaction is the basis for the synthesis of a vast array of azo dyes, which are compounds characterized by the R−N=N−R' functional group. unb.ca The substitution typically occurs at the para position of the coupling agent. organic-chemistry.org The pH of the reaction medium is crucial for successful coupling. organic-chemistry.org

Below is a table of potential azo dye products formed from the diazonium salt of this compound.

Coupling AgentClass of Azo Compound
PhenolAzo-phenol derivative
AnilineDiazoamino compound
N,N-DimethylanilineAzo-aniline derivative
2-NaphtholAzo-naphthol derivative researchgate.net
ResorcinolAzo-resorcinol derivative

Formation of Schiff Bases and Mannich Bases

Schiff Bases: The aniline derivative can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. edu.krd This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis to facilitate the dehydration step. globalconference.info Schiff bases are important intermediates in organic synthesis and are prevalent in coordination chemistry. researchgate.net

Mannich Bases: The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (most commonly formaldehyde), and an active hydrogen compound (like a ketone, ester, or another enolizable molecule). wikipedia.org In a related process, the aniline nitrogen can act as the amine component, reacting with formaldehyde (B43269) and a secondary amine (like dimethylamine (B145610) or piperidine) to form an aminomethylated derivative on the nitrogen, or potentially on the activated aromatic ring under certain conditions. nrochemistry.comtaylorandfrancis.com

The following table details representative Schiff and Mannich bases.

Reagent(s)Product TypeProduct Name
BenzaldehydeSchiff BaseN-benzylidene-3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline
SalicylaldehydeSchiff Base2-(((3-(2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl)phenyl)imino)methyl)phenol
AcetophenoneSchiff BaseN-(1-phenylethylidene)-3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline
Formaldehyde + DimethylamineMannich BaseN,N-dimethyl-1-(3-(2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl)phenyl)methanamine (Ring substitution)

Modifications of the Triazole Ring System

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle, which confers it significant stability. Modifications typically involve reactions on its substituents or direct reactions on the ring nitrogens.

Reactions at the C3 Position of the Triazole

In the target molecule, the C3 position of the triazole ring is substituted with an ethylaniline group. Direct substitution at this carbon is synthetically challenging due to the strong carbon-carbon bond and the stability of the aromatic ring. Therefore, chemical modifications related to the C3 position primarily involve reactions of the attached ethylaniline side chain. The reactivity of this substituent is dominated by the aniline functional group, as detailed in section 5.1. Any reaction intended to modify the molecule via the C3 position would, in practice, target the terminal amino group of the side chain.

N-Alkylation/Acylation of Unsubstituted Triazole Nitrogens

The parent compound is a 4-methyl-4H-1,2,4-triazole derivative. In this specific tautomer, the N4 position is already occupied by a methyl group. The remaining ring nitrogens, N1 and N2, are part of the aromatic π-system. While 1H-1,2,4-triazole can be readily alkylated, often yielding a mixture of N1 and N4 substituted products, the reactivity of the 4-methylated isomer is different. researchgate.netchemicalbook.com

Alkylation of the 4-methyl-4H-1,2,4-triazole moiety would likely occur at either the N1 or N2 position. Such a reaction would lead to the formation of a positively charged triazolium salt. This quaternization reaction would require a suitable alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide). researchgate.net The reaction would disrupt the neutral aromatic character of the ring, forming a stable cationic aromatic system.

The table below shows potential triazolium salts formed by N-alkylation.

ReagentProduct Name
Methyl Iodide3-(2-(3-aminophenyl)ethyl)-1,4-dimethyl-4H-1,2,4-triazol-1-ium iodide
Ethyl Bromide3-(2-(3-aminophenyl)ethyl)-1-ethyl-4-methyl-4H-1,2,4-triazol-1-ium bromide
Benzyl Chloride3-(2-(3-aminophenyl)ethyl)-1-benzyl-4-methyl-4H-1,2,4-triazol-1-ium chloride

Transformations Involving the Ethyl Linker

The ethyl linker connecting the aniline and the 4-methyl-4H-1,2,4-triazole rings in this compound serves as a site for potential chemical modifications. These transformations can lead to the synthesis of derivatives with altered physicochemical properties and biological activities.

Functionalization of the Ethyl Chain

The ethyl chain possesses a benzylic carbon atom adjacent to the aniline ring, which is a key site for functionalization. The presence of the aromatic ring activates this position, making it susceptible to various chemical reactions.

One potential transformation is the oxidation of the benzylic carbon . Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize an alkyl side chain on an aromatic ring. libretexts.org For the title compound, this reaction would be expected to convert the ethyl group into a carboxylic acid, yielding 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetic acid, with the aniline moiety at the ortho, meta, or para position relative to the newly formed carboxylic acid group, depending on the starting material's substitution pattern. This transformation is contingent on the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org

Another avenue for functionalization is halogenation at the benzylic position . Under radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator, it is possible to introduce a bromine atom at the benzylic carbon of the ethyl chain. This halogenated derivative can then serve as a versatile intermediate for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Furthermore, electrochemical oxidation presents a method for functionalizing the ethyl group, particularly at the carbon alpha to the aniline nitrogen if the amino group is further alkylated. For instance, the anodic oxidation of N,N-dialkylanilines can lead to nucleophilic substitution at the α-position to the nitrogen. nih.govnih.gov While the primary amine of the title compound would likely be oxidized first, derivatization to a tertiary amine could open pathways for functionalization of the ethyl group through electrochemical methods.

Synthesis of Novel Analogs and Derivatives

The synthesis of novel analogs and derivatives of this compound can be achieved through systematic modifications of its core structure. These modifications include altering the substitution pattern on the aniline ring, changing the alkyl group on the triazole nitrogen, and introducing different heterocyclic rings onto the triazole moiety.

Systematic Variation of Substitution Patterns on the Aniline Ring

The aniline ring is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. The directing effect of the substituents already present on the ring plays a crucial role in determining the position of the incoming electrophile. The amino group (-NH2) is a strong activating group and an ortho-, para-director. byjus.comchemistrysteps.com The ethyl-triazole substituent is generally considered to be an ortho-, para-directing group as well, though its influence is weaker than the amino group. youtube.com

Halogenation: The introduction of halogen atoms onto the aniline ring can be achieved using various halogenating agents. For instance, reaction with bromine water can lead to the substitution of bromine atoms at the positions activated by the amino group. byjus.com

Nitration: The introduction of a nitro group can be accomplished by using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-directing group. byjus.comchemistrysteps.com This can lead to a mixture of ortho, meta, and para substituted products. To favor para-substitution and prevent oxidation of the aniline, the amino group can be protected as an acetanilide (B955) before nitration.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the aniline ring. Similar to nitration, the reaction conditions can influence the position of substitution. byjus.com

The following table summarizes the expected major products from the electrophilic substitution on this compound, considering the directing effects of the existing substituents.

ReagentReactionExpected Major Substituent Position(s)
Br₂/FeBr₃BrominationOrtho and Para to the amino group
HNO₃/H₂SO₄NitrationMeta to the amino group (due to anilinium ion formation) and Para to the amino group (with protection)
SO₃/H₂SO₄SulfonationPara to the amino group

Alterations of the Alkyl Group on the Triazole Nitrogen

The methyl group on the N4 position of the 1,2,4-triazole ring can be replaced with other alkyl or aryl groups to synthesize a range of analogs. The synthesis of N-substituted 1,2,4-triazoles can be achieved through various methods, including the alkylation of the parent 1,2,4-triazole. researchgate.net

The alkylation of 1,2,4-triazole with alkyl halides typically yields a mixture of N1 and N4 substituted isomers. researchgate.net The ratio of these isomers can be influenced by the reaction conditions, such as the choice of base and solvent. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been shown to favor the formation of 1-substituted-1,2,4-triazoles. researchgate.net

A variety of alkylating agents can be employed to introduce different groups at the N4 position, as illustrated in the table below.

Alkylating AgentResulting N4-Substituent
Ethyl iodideEthyl
Propyl bromidePropyl
Benzyl chlorideBenzyl
2-Bromoethanol2-Hydroxyethyl

Introduction of Different Heterocyclic Ring Substitutions on the Triazole Moiety

Introducing different heterocyclic rings onto the triazole moiety can lead to novel derivatives with potentially enhanced biological activities. This can be achieved either by constructing the triazole ring from precursors already containing the desired heterocycle or by direct functionalization of the pre-formed triazole ring.

Synthesis of Substituted Triazoles: One approach involves the synthesis of the 1,2,4-triazole ring from a substituted amidine and a hydrazine (B178648) derivative. organic-chemistry.org By using a hydrazine that incorporates another heterocyclic ring, a C3-heterocyclic substituted triazole can be prepared. Alternatively, 1,3-dipolar cycloaddition reactions can be employed to construct the triazole ring with a desired heterocyclic substituent. organic-chemistry.org

C-H Functionalization: A more direct approach is the C-H functionalization of the triazole ring. This modern synthetic strategy allows for the direct coupling of a heterocyclic partner to a C-H bond of the triazole. rsc.orgresearchgate.net Metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be utilized if a halogenated triazole is used as a starting material. nih.govnih.gov These methods provide a powerful tool for the late-stage modification of the triazole core.

The following table provides examples of heterocyclic rings that could be introduced onto the triazole moiety and the potential synthetic strategies.

Heterocyclic SubstituentPotential Synthetic Strategy
PyridineC-H arylation of the triazole with a halopyridine.
ThiopheneSuzuki coupling of a brominated triazole with a thiopheneboronic acid.
FuranSynthesis of the triazole ring from a furan-containing precursor.
Indole (B1671886)Catalyst-free ring opening/cyclization of an arylidene thiazolone with a hydrazine followed by a one-pot synthesis with an indole derivative. rsc.org

Potential Non Biological Applications and Material Science Relevance

Application as Ligands in Coordination Chemistry

The molecular architecture of 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline, featuring both a primary amine on the aniline (B41778) ring and nitrogen atoms within the triazole ring, suggests its potential to act as a ligand in coordination chemistry. These nitrogen atoms possess lone pairs of electrons that could coordinate with metal centers.

There are currently no published studies detailing the synthesis and characterization of metal complexes specifically involving this compound as a ligand. Research in this area would typically involve reacting the compound with various metal salts and analyzing the resulting products to determine their structure, bonding, and properties. Such studies are crucial to understanding its coordination behavior, including its denticity (the number of donor groups binding to the central metal) and the stability of the resulting complexes.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound could theoretically make it a suitable candidate as a linker in the synthesis of such materials. However, a review of the current scientific literature reveals no instances of its use in the construction of MOFs or coordination polymers.

Role in Polymer Chemistry

The presence of a reactive primary amine group on the aniline moiety suggests that this compound could be a valuable component in polymer synthesis.

The amine group could potentially participate in polymerization reactions, such as polycondensation or as a component in the synthesis of polyamides or polyimides. This would allow for the incorporation of the methyl-triazole functionality into the polymer backbone, potentially imparting specific properties to the resulting material. Despite this theoretical possibility, no polymers derived from the monomeric use of this compound have been reported.

An alternative role in polymer chemistry could be the use of this compound to functionalize existing polymers. By grafting this molecule onto a polymer backbone, the properties of the original material could be modified. The triazole group, for instance, could introduce enhanced thermal stability or metal-coordinating capabilities. As with its other potential applications, there is no documented research on its use for the side-chain functionalization of polymeric materials.

Advanced Materials and Devices

The potential for this compound to be used in the development of advanced materials and devices is contingent on the foundational research into its coordination and polymerization behaviors. Without this fundamental understanding, any discussion of its role in applications such as sensors, catalysts, or electronic devices remains speculative.

Optoelectronic Materials and Devices

There is no available literature detailing the investigation or application of this compound in optoelectronic materials or devices. Research on other triazole derivatives has explored their potential due to the electron-deficient nature of the triazole ring, which can facilitate electron transport in devices like Organic Light-Emitting Diodes (OLEDs). However, data on the photoluminescent, electroluminescent, or other relevant optoelectronic properties for the specified compound are absent from current scientific records.

Chemical Sensors and Probes (non-biological sensing applications)

No studies have been found that report the use of this compound as a chemical sensor or probe for non-biological analytes. The triazole moiety, with its nitrogen heteroatoms, can act as a binding site for various analytes, a principle utilized in the design of other triazole-based sensors. Nevertheless, specific research detailing the sensing capabilities, selectivity, or detection limits of the requested compound has not been published.

Corrosion Inhibition Studies

Information regarding the efficacy and mechanism of this compound as a corrosion inhibitor is not present in the available scientific literature. Many triazole derivatives are known to be effective corrosion inhibitors, forming a protective film on metal surfaces through the coordination of nitrogen atoms with metal ions. This adsorption blocks the active sites for corrosion. Despite this general knowledge, specific experimental or theoretical studies on the surface interaction and chemical mechanism of corrosion inhibition for this compound are not available.

Compound Names

As no specific data were found for the requested compound or any related examples within the strict scope of the query, a table of compound names cannot be generated.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes for Large-Scale Production

The broader class of 1,2,4-triazole (B32235) derivatives is synthesized through various methods, but many traditional routes are being re-evaluated in the context of green chemistry. frontiersin.orgnih.gov Future research on 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline must prioritize the development of synthetic pathways that are not only high-yielding but also environmentally benign and economically viable for large-scale production.

Key areas for future investigation include:

Green Solvents and Catalysts: Traditional syntheses often rely on hazardous solvents and reagents. Future methodologies should explore the use of green solvents like water, glycerol, or deep eutectic solvents. consensus.apprsc.org Research into eco-friendly catalysts, such as copper nanoparticles or reusable organocatalysts, could significantly reduce the environmental impact of synthesis. consensus.appnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for various heterocyclic compounds, including 1,2,4-triazoles. researchgate.netmdpi.com A systematic investigation into microwave-assisted protocols for the synthesis of this specific compound could lead to more energy-efficient production methods.

Continuous Flow Chemistry: Flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. nih.gov Developing a continuous flow method for the synthesis of this compound would be a significant step towards efficient and safe large-scale manufacturing. rsc.org This approach is particularly advantageous for managing potentially energetic intermediates.

Synthetic ApproachKey Advantages for Future ResearchRelevant Principles
Green Chemistry MethodsReduced waste, use of non-toxic solvents (e.g., water, glycerol), potential for catalyst recycling. consensus.appnih.govnih.govSustainability, Atom Economy
Microwave-Assisted SynthesisSignificant reduction in reaction time, increased energy efficiency, improved product yields. researchgate.netProcess Intensification
Continuous Flow SynthesisEnhanced safety, superior process control, simplified scalability, high reproducibility. nih.govrsc.orgIndustrial Scalability, Safety
Table 1: Comparison of modern synthetic strategies for the future production of 1,2,4-triazole derivatives.

Exploration of Novel Spectroscopic Techniques for Advanced Characterization

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are essential for routine structural elucidation of 1,2,4-triazole derivatives, future research should incorporate more advanced methods to probe subtle structural and physical properties. ijrpr.commdpi.comorientjchem.org

A particularly promising and unexplored avenue is the application of Terahertz (THz) Spectroscopy .

THz Time-Domain Spectroscopy (THz-TDS): This non-destructive technique operates in the frequency range between microwave and infrared radiation (0.1-10 THz). tandfonline.com It is highly sensitive to intermolecular interactions and low-frequency vibrational modes, making it an ideal tool for characterizing the solid-state properties of pharmaceutical and material compounds. frontiersin.orgamericanpharmaceuticalreview.com

Applications for Characterization: Future studies could use THz-TDS to:

Identify and distinguish between different polymorphic forms of the compound, which can have different physical properties. nih.gov

Analyze solvates and hydrates, providing crucial information about its stability. researchgate.net

Probe the crystalline structure and detect subtle disorders within the crystal lattice. researchgate.net

Terahertz Pulsed Imaging (TPI): As an extension of THz spectroscopy, TPI can be used for non-invasive, three-dimensional imaging. nih.gov This could be invaluable for analyzing the internal chemical and physical structure of formulated materials containing the compound.

The integration of THz spectroscopy would provide a much deeper understanding of the compound's solid-state chemistry, complementing data from conventional techniques and supporting the development of stable, well-characterized materials. tandfonline.com

Integration of Advanced Computational Modeling for Predicting Complex Interactions

Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding experimental work. For 1,2,4-triazole derivatives, Density Functional Theory (DFT) and molecular docking are commonly used to predict geometries, electronic properties, and interactions with biological targets. nih.govacs.orgscinito.aidnu.dp.ua However, to predict more complex, dynamic interactions, future research must integrate more sophisticated computational methods.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement and interaction of atoms and molecules over time, providing insights into the dynamic behavior of this compound in various environments. nih.govfrontiersin.org This approach can be used to:

Simulate the compound's interaction with material surfaces, such as metals, to predict its behavior as a corrosion inhibitor. researchgate.net

Study its binding stability and conformational changes when interacting with biological macromolecules. nih.gov

Investigate its behavior in different solvents and polymer matrices.

Advanced Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA can provide more accurate estimations of binding affinities compared to standard docking scores. nih.gov Applying these calculations would enhance the virtual screening process for new applications.

By combining DFT with MD simulations, researchers can build highly predictive models of the compound's behavior, accelerating the discovery of new functionalities and reducing the reliance on costly and time-consuming trial-and-error experiments. pensoft.net

Computational MethodPrimary ApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure and reactivity analysisHOMO-LUMO gap, molecular electrostatic potential, chemical reactivity descriptors. acs.orgdnu.dp.ua
Molecular DockingPredicting binding modes and affinitiesInteraction poses with receptors, binding energy scores. frontiersin.org
Molecular Dynamics (MD) SimulationSimulating dynamic behavior over timeConformational stability, interaction energies, diffusion in media. nih.govpensoft.net
MM-PBSA/MM-GBSACalculating binding free energiesMore accurate prediction of binding affinity and stability. nih.gov
Table 2: Advanced computational methods for future investigation of this compound.

Discovery of New Non-Biological Material Applications Based on Unique Structural Features

While much research on triazoles focuses on their biological activity, the unique electronic and coordination properties of the 1,2,4-triazole ring make these compounds highly suitable for various material science applications. researchgate.netmdpi.com The presence of both an electron-deficient triazole and an aniline (B41778) group in this compound suggests significant untapped potential in non-biological materials.

Future research should explore the following avenues:

Corrosion Inhibitors: The nitrogen heteroatoms in the triazole ring can coordinate strongly with metal surfaces, forming a protective layer that inhibits corrosion. nih.gov Numerous triazole derivatives have shown excellent performance as corrosion inhibitors for metals like steel and copper in acidic environments. nih.govresearchgate.net The efficacy of this specific compound as a non-toxic, environmentally friendly corrosion inhibitor should be systematically investigated. nih.govlifechemicals.com

Nonlinear Optical (NLO) Materials: The combination of electron-donating (aniline) and electron-accepting (triazole) characteristics within the same molecule can lead to significant second or third-order NLO properties. scientific.net Polymers incorporating triazole moieties have demonstrated favorable NLO activity. researchgate.netrgnpublications.com Future studies could involve synthesizing polymers from this compound and characterizing their NLO response for potential applications in optical communications and data storage.

Metal-Organic Frameworks (MOFs): The triazole ring is an excellent ligand for constructing MOFs due to its ability to bridge multiple metal centers. wikipedia.orgresearchgate.net These materials have applications in gas storage, catalysis, and sensing. The aniline group could be further functionalized to tune the properties of MOFs built using this compound as a primary organic linker.

Polymers and Optoelectronics: The high nitrogen content and electron-deficient nature of the 1,2,4-triazole ring impart excellent electron-transport and hole-blocking properties. researchgate.net This makes triazole-containing polymers candidates for use in organic light-emitting diodes (OLEDs). researchgate.netlifechemicals.com The potential of this compound as a monomer or functional unit in polymers for optoelectronic devices warrants thorough investigation. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]aniline, and how can reaction conditions be tuned to improve yield?

  • The synthesis of triazole-aniline derivatives typically involves multi-step reactions, such as cyclization of thiosemicarbazides or condensation of hydrazines with nitriles. For example, acetonitrile or ethanol are common solvents, with reaction temperatures ranging from 60–100°C for 6–24 hours to optimize intermediate stability and final purity . Key reagents like trifluoroacetic acid (TFA) or catalytic bases (e.g., triethylamine) may enhance cyclization efficiency.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the triazole ring substitution pattern and ethyl-aniline connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95% recommended for biological assays) . X-ray crystallography (where applicable) resolves stereochemical ambiguities in derivatives .

Q. How does the compound’s solubility influence experimental design in biological assays?

  • The compound’s solubility in polar solvents (e.g., DMSO or ethanol) is critical for in vitro studies. Pre-formulation studies using dynamic light scattering (DLS) or UV-Vis spectroscopy can assess aggregation tendencies. For in vivo work, co-solvents like PEG-400 or cyclodextrin-based formulations may improve bioavailability .

Advanced Research Questions

Q. What mechanisms underlie the reported antimicrobial or anticancer activity of triazole-aniline derivatives?

  • Triazole derivatives often inhibit enzymes like cytochrome P450 or disrupt microbial cell membranes via hydrophobic interactions. For example, the 4-methyl-triazole group may act as a hydrogen-bond acceptor, targeting fungal lanosterol 14α-demethylase . Advanced studies should combine enzyme inhibition assays (e.g., fluorescence-based kinetics) with molecular dynamics simulations to map binding interactions .

Q. How can computational methods predict the compound’s reactivity or toxicity?

  • Density Functional Theory (DFT) calculations model electrophilic/nucleophilic sites on the triazole and aniline moieties, predicting regioselectivity in further derivatization. Toxicity can be assessed in silico using platforms like EPA’s TEST or ECHA QSAR models to estimate mutagenicity or environmental persistence .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using reference compounds (e.g., fluconazole for antifungal assays) and validate via orthogonal methods (e.g., isothermal titration calorimetry vs. SPR). Cross-reference structural analogs (e.g., 3-(1H-1,2,4-triazol-1-yl)aniline) to identify activity trends linked to substituents .

Methodological Challenges

Q. How can stability issues during storage affect reproducibility?

  • The compound may degrade via oxidation of the aniline group or triazole ring hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) under inert atmospheres (N₂) can identify degradation pathways. Lyophilization or storage in amber vials at -20°C is recommended for long-term preservation .

Q. What strategies optimize derivatization for structure-activity relationship (SAR) studies?

  • Introduce functional groups (e.g., halogens, methoxy) at the aniline para-position or triazole methyl group to modulate electronic effects. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications. Track SAR via dose-response curves in target-specific assays .

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